molecular formula C20H29NO2 B3943910 1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine

1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine

Cat. No. B3943910
M. Wt: 315.4 g/mol
InChI Key: FQQXTBLMCDVTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors. This means that it enhances the activity of these receptors in response to the presence of their natural ligands.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and modulation of immune function. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine in lab experiments is its ability to modulate neurotransmitter systems, which can be useful in studying the effects of these systems on behavior and physiology. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make interpretation of results more difficult.

Future Directions

There are several future directions for research on 1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is its potential use as a tool for studying the role of neurotransmitter systems in behavior and physiology. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Scientific Research Applications

1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. This compound has been found to have modulatory effects on various neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c1-16-6-8-17(9-7-16)20(10-13-23-19(2,3)15-20)14-18(22)21-11-4-5-12-21/h6-9H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQXTBLMCDVTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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